An In-depth Technical Guide to Alpha-Linolenic Acid-d5: Applications in Research and Development
An In-depth Technical Guide to Alpha-Linolenic Acid-d5: Applications in Research and Development
This guide provides a comprehensive technical overview of alpha-Linolenic Acid-d5 (ALA-d5), a deuterated form of the essential omega-3 fatty acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, provides detailed experimental protocols, and explores its significance in modern analytical and metabolic research.
Introduction: The Significance of Isotopic Labeling in Fatty Acid Research
Alpha-linolenic acid (ALA), an essential polyunsaturated fatty acid, is a crucial component of the human diet and the precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] Understanding its metabolic fate and accurate quantification in biological systems is paramount for research in nutrition, disease pathology, and pharmacology.[3] The introduction of stable isotopes, such as deuterium (²H or D), into the molecular structure of ALA to create alpha-Linolenic Acid-d5 (ALA-d5) provides a powerful tool for researchers. This isotopic labeling allows for the differentiation of the labeled molecule from its endogenous, unlabeled counterpart by mass spectrometry, without altering its fundamental chemical and biological properties.[4]
ALA-d5 serves two primary roles in scientific research: as a metabolic tracer to elucidate the complex pathways of ALA metabolism in vivo, and as an internal standard for the precise and accurate quantification of unlabeled ALA in various biological matrices.[4][5]
Physicochemical Properties of Alpha-Linolenic Acid-d5
Alpha-Linolenic Acid-d5 is a stable, non-radioactive isotopologue of alpha-linolenic acid. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms.
| Property | Value | Source |
| Chemical Name | 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid | [6] |
| Synonyms | ALA-d5, FA 18:3-d5 | [6] |
| CAS Number | 145191-04-4 | [6] |
| Molecular Formula | C₁₈H₂₅D₅O₂ | [6] |
| Molecular Weight | ~283.5 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage | -20°C, protected from light, stored under nitrogen | [4] |
The deuteration at the terminal end of the fatty acid chain (positions 17 and 18) is a deliberate design choice. This placement ensures that the isotopic label is retained through many of the initial metabolic steps, such as desaturation and elongation, making it an excellent tracer for studying the conversion of ALA to its longer-chain derivatives.[5]
Core Applications of Alpha-Linolenic Acid-d5
Metabolic Tracer in In Vivo Studies
The use of ALA-d5 as a metabolic tracer allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) in living organisms. By administering a known amount of ALA-d5 and subsequently analyzing biological samples (e.g., plasma, tissues) over time, the metabolic fate of dietary ALA can be meticulously tracked.[5][7]
A key study in this area involved the oral administration of d5-18:3n-3 ethyl ester to healthy subjects, which allowed for the development of a physiological compartmental model of ALA metabolism.[5] This research provided valuable insights into the conversion rates of ALA to EPA and DHA, highlighting the limited nature of this conversion in humans.[5] Such studies are crucial for establishing dietary recommendations and understanding the factors that influence omega-3 fatty acid biosynthesis.[1]
Experimental Workflow: In Vivo Metabolic Tracer Study
Caption: Workflow for an in vivo metabolic study using ALA-d5.
Internal Standard for Accurate Quantification
In analytical chemistry, particularly in mass spectrometry-based lipidomics, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification.[8] ALA-d5 is an ideal internal standard for the quantification of endogenous ALA.[6]
The Principle of Stable Isotope Dilution:
-
A known amount of ALA-d5 is added to the biological sample at the beginning of the sample preparation process.
-
The ALA-d5 and the endogenous ALA are co-extracted, derivatized (if necessary), and analyzed together.
-
Because ALA-d5 is chemically identical to ALA, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.
-
The mass spectrometer can differentiate between ALA (lower mass) and ALA-d5 (higher mass).
-
By measuring the ratio of the signal from the endogenous ALA to the signal from the known amount of ALA-d5, the absolute concentration of ALA in the original sample can be accurately calculated, correcting for any experimental variability.
This approach is critical in drug development and clinical research, where precise measurements of fatty acid levels can be indicative of disease states or the efficacy of a therapeutic intervention.[9]
Experimental Protocols
Quantification of Alpha-Linolenic Acid in Human Plasma using LC-MS/MS with ALA-d5 Internal Standard
This protocol provides a general framework for the quantification of ALA in human plasma. Optimization of specific parameters may be required depending on the instrumentation and specific study objectives.
Step 1: Sample Preparation and Lipid Extraction
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of ALA-d5 in methanol (e.g., 10 µg/mL) and vortex briefly.
-
Add 1 mL of a cold (-20°C) mixture of hexane/isopropanol (3:2, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[10]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[11]
-
Gradient: A suitable gradient to separate ALA from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
ALA: Precursor ion (m/z) 277.2 -> Product ion (m/z) 277.2 (or a characteristic fragment).
-
ALA-d5: Precursor ion (m/z) 282.2 -> Product ion (m/z) 282.2 (or a characteristic fragment).
-
Step 3: Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of unlabeled ALA spiked with the same amount of ALA-d5 as the samples.
-
Plot the ratio of the peak area of ALA to the peak area of ALA-d5 against the concentration of ALA.
-
Determine the concentration of ALA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters:
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.0032 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.016 µg/mL | [10] |
| Linearity (R²) | > 0.99 | [12] |
| Recovery | 90-110% | [10] |
| Precision (RSD%) | < 15% | [12] |
Quantification of Alpha-Linolenic Acid in Tissues using GC-MS with ALA-d5 Internal Standard
This protocol outlines a general procedure for the analysis of ALA in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
Step 1: Sample Preparation and Derivatization
-
Homogenize a known weight of tissue (e.g., 50 mg) in a suitable solvent.
-
Add a known amount of ALA-d5 internal standard.
-
Perform a lipid extraction (e.g., using the Folch method).
-
Dry the lipid extract under nitrogen.
-
To the dried extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Heat at 100°C for 30 minutes to form the FAMEs.
-
After cooling, add 1 mL of hexane and 1 mL of water, and vortex.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[13]
Step 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[14]
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the FAMEs.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Selected Ion Monitoring (SIM):
-
ALA-FAME: Monitor characteristic ions (e.g., m/z 79, 292).
-
ALA-d5-FAME: Monitor characteristic ions (e.g., m/z 81, 297).
-
Step 3: Data Analysis and Quantification
Quantification is performed similarly to the LC-MS/MS method, by creating a calibration curve and using the ratio of the peak areas of the analyte to the internal standard.
Workflow for Fatty Acid Quantification using a Deuterated Internal Standard
Caption: General workflow for fatty acid quantification.
The Kinetic Isotope Effect: A Note on Deuteration Strategy
The placement of deuterium atoms within a molecule can have a profound impact on its chemical reactivity, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] This means that reactions involving the breaking of a C-D bond will proceed more slowly than those involving a C-H bond.
In the context of fatty acid research, this has led to two distinct strategies for deuteration:
-
Metabolic Tracers and Internal Standards (e.g., ALA-d5): Deuteration at positions not typically involved in the rate-limiting steps of metabolism, such as the terminal methyl group, ensures that the deuterated molecule behaves identically to its non-deuterated counterpart. This is essential for its role as a tracer and internal standard.
-
Therapeutic Agents: Deuteration at the bis-allylic positions of polyunsaturated fatty acids (the carbons between the double bonds) can significantly slow down the process of lipid peroxidation.[15] This is because the abstraction of a hydrogen atom from these positions is a key step in the oxidative degradation of these molecules. By "reinforcing" these vulnerable sites with deuterium, the rate of oxidation is reduced, which has therapeutic potential for diseases associated with oxidative stress.[15]
Conclusion and Future Perspectives
Alpha-Linolenic Acid-d5 is an indispensable tool for researchers in the fields of lipidomics, nutrition, and drug development. Its utility as both a metabolic tracer and an internal standard allows for the robust and accurate investigation of alpha-linolenic acid's role in health and disease. As analytical technologies continue to advance in sensitivity and resolution, the application of stable isotope-labeled compounds like ALA-d5 will undoubtedly expand, providing deeper insights into the intricate world of lipid metabolism and paving the way for novel therapeutic strategies.
References
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway map of the alpha-linolenic acid metabolism (KEGG) with marked.... Retrieved from [Link]
-
Zhao, Y., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 63(6), 100218. [Link]
-
Small Molecule Pathway Database. (2025). Alpha Linolenic Acid and Linoleic Acid Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of α-linolenic acid metabolism pathway. Retrieved from [Link]
-
Du, J., et al. (2012). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Bioorganic & Medicinal Chemistry Letters, 22(17), 5553-5556. [Link]
-
Quehenberger, O., et al. (2010). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta, 1811(11), 648-656. [Link]
-
Kim, J. Y., et al. (2016). α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression. Journal of Nutritional Biochemistry, 27, 111-120. [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
Quehenberger, O., et al. (2010). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Retrieved from [Link]
-
Wotherspoon, A. T., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research, 21(1-2), 43-49. [Link]
-
Dodo, K., et al. (2021). Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition, 60(43), 23376-23383. [Link]
-
Wikipedia. (n.d.). α-Linolenic acid. Retrieved from [Link]
-
Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Metabolomics, 10, 777–792. [Link]
-
Gherghel, A., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 329. [Link]
-
Hartler, J., et al. (2021). A quantitative, validated workflow for targeted lipidomics of human plasma. Analyst, 146(6), 1938-1947. [Link]
-
Kenche, V. B., & H-K., F. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(20), 4479-4482. [Link]
-
Wikipedia. (n.d.). Reinforced lipids. Retrieved from [Link]
-
Kishino, S., et al. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Lipid Research, 63(12), 100299. [Link]
-
Pawlosky, R. J., et al. (2001). Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans. Journal of Lipid Research, 42(8), 1257-1265. Retrieved from [Link]
-
Emken, E. A., et al. (1992). Human metabolic studies with deuterated alpha-linolenic acid. Nutrition (Burbank, Los Angeles County, Calif.), 8(3), 213-214. Retrieved from [Link]
-
ResearchGate. (n.d.). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]
-
Zhao, Y., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 63(6), 100218. Retrieved from [Link]
-
Shimadzu. (2011). High throughput quantitative analysis of polyunsaturated fatty acids in patients with arteriosclerosis disease using LC-MS/MS. Retrieved from [Link]
-
Brodowsky, F., et al. (2004). Analysis of novel hydroperoxides and other metabolites of oleic, linoleic, and linolenic acids by liquid chromatography-mass spectrometry with ion trap MSn. Analytical Biochemistry, 325(2), 269-280. [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Graphviz. (2022). dot. Retrieved from [Link]
-
Bar-Sela, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(17), 2775-2782. [Link]
-
Emken, E. A., et al. (1994). Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1213(3), 277-288. [Link]
-
Graphviz. (2025). Command Line. Retrieved from [Link]
-
Yuan, Q., et al. (2022). The review of alpha-linolenic acid: Sources, metabolism, and pharmacology. Phytotherapy Research, 36(1), 164-188. [Link]
-
Ellson, J., et al. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Vermunt, S. H., et al. (2001). Dietary trans alpha-linolenic acid from deodorised rapeseed oil and plasma lipids and lipoproteins in healthy men: the TransLinE Study. The British Journal of Nutrition, 85(3), 387-392. [Link]
-
National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]
-
Kim, K. B., et al. (2014). α-Linolenic acid: nutraceutical, pharmacological and toxicological evaluation. Food and Chemical Toxicology, 70, 163-178. [Link]
-
Wang, Z., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 207-214. [Link]
-
ResearchGate. (n.d.). Impact of Alpha-linolenic Acid, the Vegetable Omega-3 Fatty Acid, on Cardiovascular Disease and Cognition. Retrieved from [Link]
-
Stark, A. H. (2000). Clinical studies with alpha-linolenic acid and long-chain n-3 fatty acids. The British Journal of Nutrition, 83 Suppl 1, S81-S85. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. α-Linolenic acid: nutraceutical, pharmacological and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Human metabolic studies with deuterated alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsbms.jp [jsbms.jp]
- 12. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Reinforced lipids - Wikipedia [en.wikipedia.org]
